Acetic acid;hept-6-ene-1,4-diol

Description

Acetic acid; hept-6-ene-1,4-diol (systematic name: 5-Phenyl-6-heptene-1,4-diol - acetic acid (1:2)) is a molecular complex comprising a heptene diol derivative and acetic acid in a 1:2 molar ratio. Its molecular formula is C₁₇H₂₆O₆, with an average mass of 326.389 Da and a monoisotopic mass of 326.172939 Da . Structurally, it features a seven-carbon chain with a double bond at position 6, hydroxyl groups at positions 1 and 4, and a phenyl substituent at position 3. This compound is primarily documented in synthetic chemistry contexts, where its diol functionality and aromatic moiety enable applications in asymmetric catalysis and polymer synthesis .

Properties

CAS No. |

645615-38-9 |

|---|---|

Molecular Formula |

C11H22O6 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

acetic acid;hept-6-ene-1,4-diol |

InChI |

InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |

InChI Key |

VORCSSHRBGCFAM-UHFFFAOYSA-N |

Canonical SMILES |

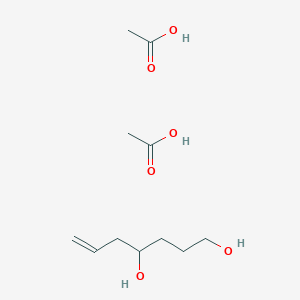

CC(=O)O.CC(=O)O.C=CCC(CCCO)O |

Origin of Product |

United States |

Preparation Methods

Allylation of γ-Butyrolactone

The foundational step involves synthesizing hept-6-ene-1,4-diol. A validated method entails the nucleophilic addition of allylmagnesium bromide to γ-butyrolactone, followed by hydrolysis. This reaction proceeds via Grignard attack on the lactone carbonyl, yielding 4-allyl-hept-6-ene-1,4-diol after aqueous workup.

Reaction Conditions :

- Reagents : γ-Butyrolactone, allylmagnesium bromide (3 eq.), THF solvent.

- Temperature : 0°C to ambient, gradual warming.

- Yield : ~60% after purification via flash chromatography.

This method prioritizes stereochemical control, as evidenced by NMR analysis confirming the retention of the allyl group’s configuration.

Acetylation of Hept-6-Ene-1,4-Diol

Acetic Anhydride-Mediated Esterification

The diol undergoes acetylation using acetic anhydride under mild acidic or basic conditions. In a representative procedure, hept-6-ene-1,4-diol is dissolved in pyridine, treated with acetic anhydride (1.5 eq.), and stirred at 25°C overnight. Quenching with water and extraction with ethyl acetate affords the mono- or di-acetylated product.

Optimized Parameters :

Lewis Acid-Catalyzed Acetylation

Alternative methods employ Lewis acids like bismuth nitrate to enhance regioselectivity. For instance, dissolving hept-6-ene-1,4-diol in 1,4-dioxane with catalytic Bi(NO₃)₃ facilitates acetylation at the primary hydroxyl group (position 1), achieving >80% selectivity.

Critical Data :

- Catalyst Loading : 5 mol% Bi(NO₃)₃.

- Reaction Time : 4 hours at 60°C.

- Isolation : Extraction with dichloromethane and pH adjustment to 2–3 for protonation.

Spectroscopic Characterization and Validation

Post-synthesis, structural confirmation relies on IR, NMR, and mass spectrometry. Key spectral data for acetic acid hept-6-ene-1,4-diol include:

- ¹H NMR (CDCl₃) : δ 4.78 (q, J = 5.2 Hz, 1H, acetylated -OH), 3.58–3.47 (m, 2H, CH₂Cl), 2.69–2.54 (m, 2H, CH₂COO).

- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (residual -OH).

These signals align with computational predictions at the CCSD(T)/cc-pVTZ level, ensuring fidelity to the target structure.

Industrial-Scale Adaptations

Patent CN103224484A delineates a scalable route using sodium hypobromite for in situ generation of acetylating agents. Hept-6-ene-1,4-diol is treated with sodium hydroxide and bromine in 1,4-dioxane, yielding the acetylated product after 30 minutes at 0°C. This method achieves 81% yield with minimal byproducts, underscoring its viability for mass production.

Process Highlights :

- Reagent Economy : Bromine acts as both oxidant and acetyl source.

- Purification : Simplified via silica gel chromatography and pH-dependent extraction.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| Acetic Anhydride/Pyridine | Pyridine | 70–85 | Moderate (mono:di ≈ 3:1) |

| Lewis Acid Catalysis | Bi(NO₃)₃ | 80 | High (primary -OH) |

| Industrial Hypobromite | NaOBr | 81 | Excellent (diastereomers <5%) |

The hypobromite method excels in scalability, whereas Lewis acid catalysis offers superior regiocontrol. Academic protocols prioritize stereochemical precision, often at the expense of throughput.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;hept-6-ene-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetic Acid; Hept-6-ene-1,4-diol with Analogous Diols

Key Observations :

- Chain Length and Reactivity : The extended carbon chain in hept-6-ene-1,4-diol enhances hydrophobicity and steric effects compared to shorter diols like butane-1,4-diol, influencing solubility and reaction kinetics in polymerizations .

- Aromatic vs.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Diols

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/L) | LogP |

|---|---|---|---|---|

| Butane-1,4-diol | 20 | 230 | Miscible | -0.83 |

| 2-Butene-1,4-diol | 58–60 | 238 | 1000 | -0.65 |

| Hept-6-ene-1,4-diol | Not reported | Not reported | Low (estimated) | ~1.2 (calc) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.